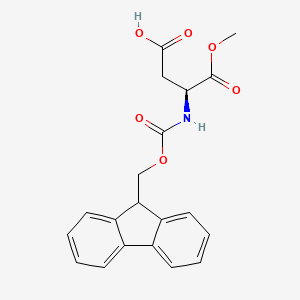

Fmoc-Asp-OMe

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZUMRMWJUEMK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654094 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-52-4 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-Asp-OMe in Peptide Synthesis

This guide provides a comprehensive overview of the chemical properties and applications of N-α-Fmoc-L-aspartic acid β-methyl ester (Fmoc-Asp-OMe), a key building block in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Compound Data

This compound is a derivative of the amino acid aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a methyl ester. This strategic protection is crucial for its use in the stepwise assembly of peptide chains.

| Parameter | Value | References |

| Molecular Formula | C₂₀H₁₉NO₆ | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Weight | 369.37 g/mol | [3][4][5][6][7][8][9] |

| Synonyms | Fmoc-Asp(OMe)-OH, N-Fmoc-L-aspartic acid β-methyl ester, Fmoc-L-aspartic acid 4-methyl ester | [2][4][6][7] |

| CAS Number | 145038-53-5 | [2][3][4][5][6][7][8][9] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides. The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acid residues to build the desired peptide sequence. The methyl ester on the side chain prevents unwanted side reactions involving the aspartic acid carboxyl group during the coupling steps.

The general workflow for incorporating an Fmoc-protected amino acid like this compound into a growing peptide chain on a solid support involves two key steps: Fmoc deprotection of the resin-bound peptide and the subsequent coupling of the next Fmoc-amino acid.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. genscript.com [genscript.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-Asp-OMe: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp(OMe)-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid α-methyl ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a temporary Fmoc protecting group on the α-amino group and a methyl ester protecting the side-chain carboxylic acid, offers specific advantages in the synthesis of complex peptides. This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Asp-OMe, detailed experimental protocols for its use, and a discussion of its role in mitigating common challenges in peptide synthesis, such as aspartimide formation.

Core Physical and Chemical Properties

This compound is a white to off-white solid powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉NO₆ | [2][3] |

| Molecular Weight | 369.37 g/mol | [2][3] |

| CAS Number | 145038-53-5 | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Spectroscopic Data (Representative)

¹H NMR Spectral Data (Representative)

| Proton Assignment | Expected Chemical Shift (ppm) |

| Fluorenyl Group (Ar-H) | 7.20 - 7.80 |

| Fmoc CH & CH₂ | 4.10 - 4.50 |

| Aspartic α-CH | 4.50 - 4.90 |

| Aspartic β-CH₂ | 2.80 - 3.20 |

| Methyl Ester (O-CH₃) | ~3.70 |

¹³C NMR Spectral Data (Representative)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (Ester C=O) | 170.0 - 173.0 |

| Carbonyl (Carboxylic Acid C=O) | 170.0 - 175.0 |

| Carbonyl (Fmoc C=O) | 155.0 - 157.0 |

| Fluorenyl Group (Ar-C) | 120.0 - 145.0 |

| Fmoc CH & CH₂ | 47.0 - 68.0 |

| Aspartic α-CH | 50.0 - 55.0 |

| Aspartic β-CH₂ | 35.0 - 40.0 |

| Methyl Ester (O-CH₃) | ~52.0 |

Experimental Protocols

Synthesis of Fmoc-L-Aspartic Acid β-Methyl Ester

A general method for the synthesis of Fmoc-amino acid esters involves the protection of the amino group with Fmoc-Cl or Fmoc-OSu followed by esterification of the desired carboxylic acid. For Fmoc-Asp(OMe)-OH, this would involve the selective esterification of the β-carboxylic acid of Fmoc-Asp-OH. One reported approach involves reacting immobilized L-aspartic acid beta-methyl ester (Fmoc-Asp(OMe)-OH) with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various α-haloketones in the context of pyrrole synthesis.[]

Purification by High-Performance Liquid Chromatography (HPLC)

The purification of Fmoc-protected amino acids is crucial to ensure high purity for peptide synthesis. Reversed-phase HPLC (RP-HPLC) is a standard technique for this purpose.

Table 3: General Protocol for Analytical RP-HPLC of Fmoc-Amino Acids

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10-20 µL |

Note: The gradient and mobile phase composition may need to be optimized for the best separation of this compound from any impurities.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group and is removed at each cycle of amino acid addition using a mild base, typically piperidine.

Fmoc Solid-Phase Peptide Synthesis Workflow

The Challenge of Aspartimide Formation

A significant side reaction associated with the use of aspartic acid derivatives in Fmoc-SPPS is the formation of a stable succinimide ring, known as an aspartimide. This occurs through the intramolecular cyclization of the peptide backbone nitrogen onto the side-chain carbonyl group, particularly under the basic conditions of Fmoc deprotection.

Mechanism of Aspartimide Formation

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Asp-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-methyl ester (Fmoc-Asp-OMe). This document details the chemical properties, synthesis protocols, purification techniques, and analytical characterization of this important building block in peptide synthesis. Furthermore, it addresses the critical challenge of aspartimide formation, a common side reaction, and outlines strategies for its mitigation. The guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering practical insights and detailed methodologies.

Introduction

This compound is a derivative of the amino acid aspartic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl ester on the β-carboxyl group. The Fmoc group provides temporary protection of the amine functionality, which can be selectively removed under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS). The methyl esterification of the side chain prevents its participation in undesired reactions during peptide chain elongation. The incorporation of aspartic acid residues is crucial for the structure and function of many biologically active peptides and proteins. Therefore, the efficient synthesis and purification of high-purity this compound are of significant importance in the development of peptide-based therapeutics and research tools.

A primary challenge in the synthesis and handling of aspartic acid derivatives is the propensity for intramolecular cyclization to form an aspartimide. This side reaction can occur under both acidic and basic conditions and leads to the formation of impurities that are often difficult to separate from the desired product, ultimately impacting the yield and purity of the final peptide. This guide will address this issue in detail and provide recommended strategies to minimize its occurrence.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and purification.

| Property | Value |

| Chemical Formula | C20H19NO6 |

| Molecular Weight | 369.37 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 145038-53-5[1][2] |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective esterification of the β-carboxyl group of Fmoc-L-aspartic acid (Fmoc-Asp-OH). A common and effective method involves the use of thionyl chloride (SOCl2) in methanol.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Esterification with Thionyl Chloride and Methanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Fmoc-L-aspartic acid (Fmoc-Asp-OH)

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl2)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend Fmoc-L-aspartic acid in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be done carefully as the reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

| Parameter | Recommended Condition |

| Reactant Ratio (Fmoc-Asp-OH : SOCl2) | 1 : 1.1-1.5 equivalents |

| Solvent | Anhydrous Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours (monitor by TLC) |

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials and by-products. The two primary methods for purification are column chromatography and recrystallization.

Purification Workflow

Caption: Decision workflow for the purification of this compound.

Experimental Protocol: Column Chromatography

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly used. The polarity of the eluent system can be adjusted based on the separation observed on TLC. A typical starting point is 20-30% ethyl acetate in hexanes.

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Protocol: Recrystallization

Solvent System: A suitable solvent system for recrystallization typically consists of a solvent in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature, and a second solvent in which the compound is insoluble (an anti-solvent). Common solvent systems for Fmoc-protected amino acids include ethyl acetate/hexanes or dichloromethane/hexanes.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethyl acetate).

-

Slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the Fmoc group protons (approx. 7.2-7.8 ppm), the α-proton of aspartic acid, the β-protons of aspartic acid, and the methyl ester protons (approx. 3.7 ppm). |

| ¹³C NMR | Peaks corresponding to the carbonyl carbons of the Fmoc group, the α-carboxyl group, and the β-methyl ester, as well as the aromatic carbons of the fluorenyl group and the aliphatic carbons of the aspartic acid residue. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound (369.37 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carboxylic acid, and aromatic C-H stretching of the Fmoc group. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Aspartimide Formation: A Critical Side Reaction

Aspartimide formation is a significant side reaction that can occur during the synthesis and subsequent use of this compound in peptide synthesis. It is an intramolecular cyclization reaction that is catalyzed by both base and acid.

Signaling Pathway of Aspartimide Formation

Caption: Pathway of base-catalyzed aspartimide formation.

Strategies to Minimize Aspartimide Formation

Several strategies can be employed to suppress this unwanted side reaction during peptide synthesis:

-

Use of Bulky Side-Chain Protecting Groups: While this guide focuses on the methyl ester, it is important to note that bulkier ester groups, such as the tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe) esters, can sterically hinder the formation of the aspartimide ring.[3]

-

Modification of Fmoc Deprotection Conditions:

-

Reduced Piperidine Concentration: Using a lower concentration of piperidine in the deprotection solution can reduce the rate of aspartimide formation.

-

Addition of HOBt: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.

-

Use of Weaker Bases: In some cases, weaker bases like piperazine can be used for Fmoc removal.

-

-

Backbone Protection: The use of dipeptides containing a backbone-protecting group on the residue C-terminal to the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group on a glycine residue (Fmoc-Asp(OtBu)-(Dmb)Gly-OH), can effectively prevent aspartimide formation.

Conclusion

The synthesis and purification of this compound are critical steps for its successful application in peptide synthesis. This technical guide has provided a detailed overview of a reliable synthetic method, comprehensive purification protocols, and essential analytical characterization techniques. A key takeaway for researchers is the importance of being vigilant about the potential for aspartimide formation and implementing appropriate strategies to minimize this side reaction. By following the methodologies and understanding the underlying chemical principles outlined in this guide, researchers and professionals in drug development can confidently produce high-quality this compound for their synthetic needs, ultimately contributing to the advancement of peptide-based science and therapeutics.

References

Navigating the Synthesis Challenge: A Technical Guide to Fmoc-Asp-OMe Solubility

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Fmoc-L-Aspartic Acid α-Methyl Ester (Fmoc-Asp-OMe)

In the intricate world of peptide synthesis, the solubility of protected amino acid building blocks is a critical parameter dictating the efficiency of coupling reactions and the overall success of the synthesis. This technical guide provides an in-depth analysis of the solubility of Fmoc-L-Aspartic acid α-methyl ester (this compound), a key reagent in the synthesis of peptides containing aspartic acid residues. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.

This compound, with its protected α-amino group and methylated side-chain carboxyl group, presents a unique solubility profile that requires careful consideration when selecting solvent systems for solid-phase peptide synthesis (SPPS). Understanding these characteristics is paramount to preventing issues such as poor reaction kinetics, incomplete couplings, and aggregation, thereby ensuring the generation of high-purity peptides.

Quantitative Solubility Profile of this compound

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information and the general behavior of Fmoc-protected amino acids, the following table summarizes the known and expected solubility of this compound. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.

| Solvent | Abbreviation | Chemical Formula | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (M) | Remarks |

| Dimethyl Sulfoxide | DMSO | C₂H₆OS | 46.7 | ~100[1] | ~0.27 | High solubility is expected, similar to other Fmoc-amino acids. Ultrasonic assistance may be required. |

| N,N-Dimethylformamide | DMF | C₃H₇NO | 36.7 | Data not available | Data not available | Generally a good solvent for Fmoc-amino acids, though some, like the similar Fmoc-Asp-OAll, have shown poor solubility. |

| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | 32.2 | Data not available | Data not available | Often a superior solvent to DMF for peptide synthesis due to its higher polarity and solvating power. |

| Dichloromethane | DCM | CH₂Cl₂ | 8.9 | Data not available | Data not available | Fmoc-amino acids often exhibit limited solubility in DCM alone. |

| Tetrahydrofuran | THF | C₄H₈O | 7.6 | Data not available | Data not available | Moderate solubility is expected. |

| Acetonitrile | ACN | C₂H₃N | 37.5 | Data not available | Data not available | Can be a useful solvent, particularly in purification. |

| Chloroform | CHCl₃ | CHCl₃ | 4.8 | Slightly soluble[2] | Data not available | Limited solubility is expected due to lower polarity. |

| Methanol | MeOH | CH₄O | 32.7 | Slightly soluble[2] | Data not available | Limited solubility is expected. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a reliable method for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvents of interest (e.g., DMF, NMP, DCM, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The exact amount of excess solid is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted supernatant samples into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted supernatant samples.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the respective solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Conclusion

While a comprehensive quantitative solubility dataset for this compound remains to be fully established in the scientific literature, this guide provides a foundational understanding of its solubility characteristics based on available data and the behavior of analogous compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific laboratory conditions. A thorough understanding of the solubility of this compound is a cornerstone for the successful and efficient synthesis of complex peptides, ultimately contributing to advancements in drug discovery and development.

References

Characterization of Fmoc-Asp-OMe: A Technical Guide to NMR and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Fmoc-Asp-OMe ((S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid). Detailed experimental protocols and data interpretations are presented to support researchers in the identification and quality control of this critical building block in peptide synthesis.

Core Data Summary

The following tables summarize the key quantitative data obtained from NMR and mass spectrometry analyses of this compound.

| Parameter | Value |

| Molecular Formula | C₂₀H₁₉NO₆ |

| Molecular Weight | 369.4 g/mol [1] |

| CAS Number | 145038-52-4[1][2] |

| Appearance | White to pale cream powder or crystalline solid[3] |

| Purity (by NMR) | ≥96.0%[3] |

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, MeOD-d₄)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 | d | 7.5 | 2H, Fmoc aromatic |

| 7.64 | t | 6.5 | 2H, Fmoc aromatic |

| 7.37 | t | 7.3 | 2H, Fmoc aromatic |

| 7.29 | dt | 1.2, 7.4, 7.5 | 2H, Fmoc aromatic |

| 4.31 | d | 6.6 | 2H, Fmoc CH₂ |

| 4.18 | t | 6.9 | 1H, Fmoc CH |

| 4.12 | dd | 4.8, 8.2 | 1H, α-CH |

| 3.18 | m | 1H, β-CH₂ | |

| 2.79 | m | 1H, β-CH₂ | |

| 2.35 | s | 3H, OCH₃ (This is likely an error in the source, should be the methyl ester) |

Note: The data presented is based on a representative spectrum and may vary slightly based on experimental conditions.[4]

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, MeOD-d₄)

| Chemical Shift (δ) ppm | Assignment |

| 176.9 | C=O (acid) |

| 158.7 | C=O (Fmoc) |

| 145.5, 145.3, 142.7 | Cq Fmoc aromatic |

| 128.9, 128.3, 126.4, 121.0 | CH Fmoc aromatic |

| 68.1 | CH₂ (Fmoc) |

| 55.7, 52.4 | α-CH and another CH |

| 48.5 | CH (Fmoc) |

| 45.5 | β-CH₂ |

Note: The data presented is based on a representative spectrum and may vary slightly based on experimental conditions.[4]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| [M+H]⁺ (amu) | 445.18 (Likely an error in source, expected ~370.1) | ESI-MS |

| [M-M+H]⁺ (amu) | 889.35 (Likely an error in source) | ESI-MS |

| Calculated Monoisotopic Mass | 369.1212 g/mol | - |

Note: The experimental mass spectrometry data from the cited source appears inconsistent with the expected mass of this compound. The calculated mass is provided for reference.[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated methanol (MeOD-d₄).

-

Instrumentation: Utilize a Bruker ARX 400 Spectrometer or equivalent, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[4]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum at 298 K. Use the residual solvent peak of MeOD-d₄ (δ 3.31 ppm) as a reference.

-

¹³C NMR: Acquire the spectrum at 298 K. Use the solvent peak of MeOD-d₄ (δ 49.0 ppm) as a reference.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase.

-

Instrumentation: Use a system equipped with a Waters 2795 Separation Module, a Waters 2996 Photodiode Array Detector, and an LCT Orthogonal Acceleration Time of Flight Mass Spectrometer or a similar setup.[4]

-

Chromatographic Conditions:

-

Column: Waters Atlantis T3 C18 column (2.1x100mm, 3 µm).[4]

-

Mobile Phase A: 1% Acetonitrile, 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 1% Water, 0.1% Formic Acid in Acetonitrile.[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.[4]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

-

-

Data Analysis: Process the data using software such as MassLynx. The molecular weight is confirmed by the presence of the [M+H]⁺ ion.[4]

Visualizations

Experimental Workflow for NMR and MS Analysis

Caption: General workflow for the characterization of this compound.

Logical Relationship in Fmoc-Based Peptide Synthesis

Caption: Role of this compound in solid-phase peptide synthesis.

References

Safety and handling precautions for Fmoc-Asp-OMe

An In-depth Technical Guide to the Safety and Handling of Fmoc-Asp-OMe

This document provides a comprehensive overview of the safety and handling precautions for Nα-Fmoc-L-aspartic acid α-methyl ester (this compound). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information compiled is based on available safety data sheets and chemical properties information.

Chemical Identification and Properties

This compound is an amino acid derivative commonly used in peptide synthesis.[1] Understanding its fundamental properties is crucial for safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Synonyms | Nα-Fmoc-L-aspartic acid α-methyl ester, FMOC-L-ASP-OME | [2][3] |

| CAS Number | 145038-52-4 | [1][3] |

| Molecular Formula | C20H19NO6 | [1][2][4] |

| Molecular Weight | 369.37 g/mol | [1][3][4] |

| Appearance | White to off-white solid/powder | [1] |

Hazard Identification and Toxicity

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]

Table 2: GHS Hazard Statements

| Code | Statement | Reference |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Summary of Potential Health Effects:

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[2]

-

Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[2]

-

Eye Contact: Can cause eye irritation.[2]

Prolonged or repeated exposure is not known to aggravate any medical condition.[2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure personnel safety.

Handling Precautions

-

Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne dust levels below recommended exposure limits.[2]

-

Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[2]

-

General Handling: Keep away from heat and sources of ignition.[2] Avoid breathing dust, vapors, mist, or gas.[2][5] Avoid contact with skin and eyes.[5]

Storage Conditions

-

Temperature: Store in a tightly closed container.[2] Do not store above 5°C (41°F).[2] Other sources recommend long-term storage as a powder at -20°C (for up to 3 years) or 4°C (for up to 2 years).[1][6]

-

Environment: Keep the container in a dry, well-ventilated area.[7]

Exposure Controls and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following diagram outlines the recommended selection process.

-

Eye/Face Protection: Wear splash goggles.[2] Tightly fitting safety goggles are recommended.[7]

-

Skin Protection: Handle with gloves and wear a full suit.[2] Choose body protection appropriate for the concentration and amount of the substance at the specific workplace.[7]

-

Respiratory Protection: A dust respirator should be used to avoid inhalation.[2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[7] A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product, and firefighters should wear positive pressure SCBA.[2]

-

Note: The suggested protective clothing may not be sufficient; it is advisable to consult a specialist before handling this product.[2]

First-Aid Measures

In case of exposure, immediate action is required.

-

Inhalation: If inhaled, move the person into fresh air.[8] If breathing stops, provide artificial respiration.[2]

-

Ingestion: If swallowed, rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]

-

Skin Contact: Wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Check for and remove any contact lenses.[2] Flush the eyes with water as a precaution.[2]

Accidental Release and Fire-Fighting Measures

Experimental Protocol: Spill Response

-

Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.

-

Remove Ignition Sources: Remove all sources of ignition from the area.[5]

-

Don PPE: Wear appropriate personal protective equipment, including splash goggles, a full suit, dust respirator, boots, and gloves.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

-

Cleanup:

-

Disposal: Dispose of the contained waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Extinguishing Media:

-

Hazardous Decomposition Products: In a fire, oxides of carbon (CO, CO2) and nitrogen (NO, NO2) may be produced.[2]

-

Protective Equipment: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[2]

Stability and Reactivity

-

Stability: The product is stable under recommended storage conditions.[2]

-

Conditions to Avoid: Avoid strong oxidizing reagents.[2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include oxides of carbon and nitrogen.[2]

Disposal Considerations

Experimental Protocol: Waste Disposal

-

Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of the material down the drain.

-

Container Disposal: Dispose of contaminated packaging as unused product.[7]

-

Regulatory Compliance: All disposal practices must be in accordance with federal, state, and local regulations. Collect and arrange disposal in suitable, closed containers.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | C20H19NO6 | CID 40423784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. chemicalbook.com [chemicalbook.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the development of peptide-based therapeutics and research tools.[][2][3] Its widespread adoption is due to its unique chemical properties, particularly its base lability, which allows for a milder and more versatile approach to peptide synthesis compared to older methods.[][4] This technical guide provides an in-depth exploration of the role of the Fmoc group in SPPS, detailing the underlying chemistry, experimental protocols, and critical considerations for synthesizing high-purity peptides.

The Principle of Orthogonal Protection in Fmoc-SPPS

Solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][5] This simplifies the purification process, as reagents and by-products can be removed by simple washing and filtration.[3] The success of SPPS hinges on an "orthogonal" protection strategy, where different protecting groups are used for the temporary protection of the α-amino group of the incoming amino acid and the permanent protection of reactive amino acid side chains.[2][4]

In Fmoc-based SPPS, the Fmoc group serves as the temporary α-amino protecting group. It is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[2][6] Conversely, the side-chain protecting groups (e.g., tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt)) are stable to the basic conditions used to remove the Fmoc group at each cycle of amino acid addition.[2][4] This orthogonality ensures the selective deprotection and coupling reactions required for the controlled, stepwise assembly of the peptide chain.[2]

The Chemistry of the Fmoc Group

Introduction of the Fmoc Group

The Fmoc group is typically introduced to the α-amino group of an amino acid by reaction with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[6][7] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.[7]

The Mechanism of Fmoc Deprotection

The key advantage of the Fmoc group is its lability to mild basic conditions.[6][8] The deprotection is a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring system.[7][9] This is the rate-determining step.

-

β-Elimination: The resulting carbanion is stabilized by the aromatic fluorenyl system and undergoes a rapid β-elimination, releasing carbon dioxide and the free amine of the peptide chain.[2][9] This step also generates dibenzofulvene (DBF).[9]

The liberated DBF is a reactive electrophile that can undergo side reactions. The secondary amine used for deprotection also acts as a scavenger, reacting with DBF to form a stable adduct, thus preventing unwanted reactions with the newly deprotected peptide chain.[6][9]

The Fmoc-SPPS Workflow: A Step-by-Step Guide

The synthesis of a peptide using Fmoc chemistry follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: A diagram illustrating the cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Automated synthesizers follow the same fundamental steps.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)[5][10]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)[11][12]

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Protocol:

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for at least one hour to allow for the penetration of reagents.[10]

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% piperidine solution in DMF.[6][10] This is typically done in two steps (e.g., 5 minutes followed by 10-15 minutes) to ensure complete deprotection.[11]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-piperidine adduct.[10]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminal amine on the growing peptide chain. The activation is typically carried out in situ by mixing the Fmoc-amino acid with a coupling reagent and a base in DMF.[10][13] The reaction is allowed to proceed for 1-2 hours.[5]

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.[10]

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, most commonly 95% TFA with scavengers.[3] The scavengers are crucial for quenching reactive cationic species generated during deprotection, thus preventing side reactions.

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Quantitative Data in Fmoc-SPPS

The efficiency of each deprotection and coupling step is critical for the overall yield and purity of the final peptide.

| Parameter | Typical Value/Condition | Significance |

| Fmoc Deprotection Time | 5-20 minutes with 20% piperidine in DMF | Incomplete deprotection leads to deletion sequences.[9] |

| Coupling Time | 30 minutes to several hours[10][11] | Incomplete coupling results in truncated peptides. |

| Coupling Efficiency | >99% | Crucial for the synthesis of long peptides.[] |

| Reagent Equivalents (Amino Acid:Coupling Reagent:Base) | Typically 3-5 equivalents relative to resin loading | Ensures the reaction goes to completion.[10] |

Monitoring the Reaction:

A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct has a strong UV absorbance at around 301 nm, which can be used to quantify the amount of Fmoc group removed and thus monitor the progress of the synthesis.[][2]

Common Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, several side reactions can occur, impacting the yield and purity of the target peptide.

Caption: A diagram showing common side reactions encountered during Fmoc-based peptide synthesis.

-

Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine (Asp-Gly).[14][15] The peptide backbone can cyclize to form a five-membered aspartimide ring, which can then reopen to form a mixture of α- and β-aspartyl peptides or react with piperidine.[15][16]

-

Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[15] This is particularly problematic when proline is one of the first two residues.[15]

-

Mitigation: Using 2-chlorotrityl chloride resin, which is more sterically hindered, can suppress this side reaction.[15]

-

-

Racemization: The chiral integrity of amino acids can be compromised during the activation step, leading to the incorporation of D-amino acids. This is more prevalent for certain amino acids like histidine and cysteine.[11][12]

-

Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin support, leading to incomplete deprotection and coupling reactions.[15] This is more common with hydrophobic sequences.

-

Mitigation: Strategies to overcome aggregation include using specialized resins (e.g., TentaGel), chaotropic salts, or performing the synthesis at elevated temperatures.[15]

-

Conclusion

The Fmoc protecting group is a vital tool in the synthesis of peptides for research and therapeutic applications. Its base lability allows for mild deprotection conditions, which are compatible with a wide range of amino acid side-chain protecting groups and sensitive peptide sequences.[][4] A thorough understanding of the chemistry, experimental protocols, and potential side reactions associated with Fmoc-SPPS is essential for researchers and drug development professionals to successfully synthesize high-quality peptides. The continued refinement of Fmoc-based methodologies will undoubtedly lead to further advancements in peptide science.

References

- 2. chempep.com [chempep.com]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. genscript.com [genscript.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. bachem.com [bachem.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. ovid.com [ovid.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

The Strategic Imperative of Methyl Ester Protection for Aspartic Acid in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of aspartic acid into peptide sequences is a cornerstone of therapeutic and research-grade peptide development. However, its chemically active β-carboxyl group presents a significant challenge, necessitating a robust protection strategy to prevent unwanted side reactions and ensure the synthesis of high-purity target peptides. This technical guide provides a comprehensive overview of the function of methyl ester protection for aspartic acid, with a focus on its application in solid-phase peptide synthesis (SPPS). It delves into the critical issue of aspartimide formation, presents detailed experimental protocols, and offers a comparative analysis of various protecting groups.

The Core Function of β-Carboxyl Group Protection

In peptide synthesis, the primary role of protecting the β-carboxyl group of aspartic acid is to render it chemically inert during the iterative process of peptide chain elongation. This prevents its participation in undesired chemical transformations, most notably the intramolecular cyclization that leads to aspartimide formation. The choice of the protecting group is critical and is dictated by its stability under the conditions of peptide coupling and Nα-deprotection, as well as the ease and selectivity of its removal post-synthesis.

While various ester-based protecting groups are employed, the methyl ester (OMe) represents a fundamental choice, offering a balance of stability and reactivity. Its relatively small size can influence coupling kinetics and the propensity for side reactions, making a thorough understanding of its behavior essential for successful peptide synthesis.

Mitigating Aspartimide Formation: A Critical Hurdle

The most significant side reaction associated with the incorporation of aspartic acid in Fmoc-based SPPS is the formation of a five-membered succinimide ring, known as an aspartimide.[1][2] This base-catalyzed intramolecular cyclization is particularly problematic during the repeated piperidine treatments required for Fmoc group removal. The resulting aspartimide is susceptible to nucleophilic attack by piperidine or water, leading to a mixture of the desired α-peptide, the undesired β-peptide, and their respective epimers, all of which can be challenging to separate from the final product.[3]

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible.[4] The use of sterically bulky ester protecting groups on the β-carboxyl group of aspartic acid has been shown to significantly reduce the rate of aspartimide formation by sterically hindering the intramolecular cyclization.

Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups

The selection of an appropriate side-chain protecting group for aspartic acid is paramount in minimizing aspartimide formation. The following table provides a comparative summary of the performance of various ester protecting groups in Fmoc-SPPS, highlighting the trade-offs between steric bulk, cost, and coupling efficiency.

| Protecting Group | Structure | Key Advantages | Key Disadvantages & Side Reactions | Typical Application |

| Methyl Ester (OMe) | -COOCH₃ | Cost-effective and readily available. | Prone to aspartimide formation, especially in susceptible sequences. Can be susceptible to racemization during saponification. | Primarily used in solution-phase synthesis or in SPPS where aspartimide formation is not a major concern. |

| tert-Butyl Ester (OtBu) | -COOC(CH₃)₃ | Standard, widely used, and compatible with Fmoc/tBu strategy.[5] | Highly prone to aspartimide formation in problematic sequences.[3] | Standard Fmoc-based solid-phase peptide synthesis. |

| 2,4-dimethyl-3-pentyl ester (OMpe) | -COOCH(CH(CH₃)₂)₂ | Increased steric bulk significantly reduces aspartimide formation.[6] | Higher cost and potentially slower coupling kinetics. | Fmoc-SPPS of peptides with sequences prone to aspartimide formation. |

| 5-n-butyl-5-nonyl ester (OBno) | -COOC(C₄H₉)₂(C₅H₁₁) | Excellent protection against aspartimide formation, even in Asp-Gly sequences.[3] | Higher cost and significant steric hindrance that may affect coupling efficiency. | Fmoc-SPPS of peptides with highly problematic sequences where aspartimide formation is a critical issue. |

| 2-phenylisopropyl ester (O-2-PhiPr) | -COOC(CH₃)₂Ph | Offers significant protection against aspartimide formation and can be removed under mildly acidic conditions (1% TFA), providing orthogonality with the Fmoc/tBu strategy. | Higher cost compared to standard protecting groups. | Synthesis of side-chain to side-chain lactam-bridged peptides and sequences prone to aspartimide formation. |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-aspartic acid β-methyl ester (Fmoc-Asp(OMe)-OH)

This protocol describes the preparation of Fmoc-Asp(OMe)-OH from Fmoc-Asp(OH)-OtBu.

Materials:

-

Fmoc-L-Asp(OH)-OtBu

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Esterification:

-

Suspend Fmoc-L-Asp(OH)-OtBu (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure. The resulting crude product is Fmoc-L-Asp(OMe)-OtBu.

-

-

tert-Butyl Deprotection:

-

Dissolve the crude Fmoc-L-Asp(OMe)-OtBu in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

-

Work-up and Purification:

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure Fmoc-L-aspartic acid β-methyl ester.

-

Protocol 2: Incorporation of Fmoc-Asp(OMe)-OH in Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an aspartic acid residue protected as a methyl ester.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-Asp(OMe)-OH

-

Other required Fmoc-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-Asp(OMe)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Selective On-Resin Deprotection of Aspartic Acid Methyl Ester (Saponification)

This protocol describes the selective cleavage of the methyl ester from the aspartic acid side chain while the peptide remains attached to the resin. This procedure must be carefully optimized to avoid premature cleavage of the N-terminal Fmoc group.

Materials:

-

Peptide-resin containing Asp(OMe)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Wash the peptide-resin thoroughly with DMF and DCM and dry under vacuum.

-

Saponification:

-

Swell the resin in a mixture of THF and water (e.g., 3:1 v/v).

-

Add a solution of LiOH (e.g., 0.1 M to 1 M) in water to the resin suspension. The concentration and equivalents of LiOH should be carefully optimized for the specific peptide sequence and resin.

-

Agitate the reaction mixture at room temperature, monitoring the progress of the deprotection by cleaving a small sample of the resin and analyzing the peptide by LC-MS.

-

-

Neutralization and Washing:

-

Once the saponification is complete, carefully neutralize the reaction mixture by washing the resin with a dilute aqueous acid solution (e.g., 0.1 M HCl), followed by extensive washing with water, DMF, and DCM.

-

The resulting peptide-resin with a free aspartic acid side-chain can be used for subsequent on-resin modifications, such as lactam bridge formation.

-

Visualizing Key Processes in Aspartic Acid Protection

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and workflows.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-Asp(OtBu)-OH [cem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Asp-OMe in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OMe)-OH, the β-methyl ester protected derivative of aspartic acid, is a reagent for the incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS). The selection of a side-chain protecting group for aspartic acid is a critical consideration in Fmoc-based SPPS due to the prevalent risk of aspartimide formation, a side reaction that can lead to the formation of impurities that are difficult to separate from the target peptide.[1][2] This document provides a detailed protocol for the use of Fmoc-Asp(OMe)-OH in SPPS, with a focus on mitigating potential side reactions and ensuring the synthesis of high-purity peptides.

While bulkier protecting groups such as tert-butyl (OtBu), 3-methylpent-3-yl (OMpe), and 2-benzyloxynorbornyl (OBno) are often employed to offer greater steric hindrance against aspartimide formation, the methyl ester (-OMe) presents a less sterically hindered alternative.[3][4] Consequently, while Fmoc-Asp(OMe)-OH can be readily incorporated into peptide sequences, specific precautions must be taken during the deprotection steps to minimize the formation of the succinimide ring intermediate.[2]

Key Challenge: Aspartimide Formation

The primary side reaction associated with the use of Fmoc-Asp derivatives in SPPS is the formation of an aspartimide intermediate.[2] This intramolecular cyclization is catalyzed by the basic conditions of the Fmoc deprotection step (typically 20% piperidine in DMF).[2] The resulting aspartimide can subsequently be opened by a nucleophile, such as piperidine or water, to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often challenging to separate by chromatography.[4] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly motifs being particularly susceptible.[1]

Mitigation Strategies for Aspartimide Formation

Several strategies can be employed to minimize aspartimide formation when using Fmoc-Asp(OMe)-OH:

-

Modified Deprotection Conditions: The addition of an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[1] A common approach is the use of 0.1 M 1-hydroxybenzotriazole (HOBt) in the deprotection cocktail.[1][5]

-

Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine, can also suppress aspartimide formation, although this may lead to slower Fmoc removal.[6]

-

Optimized Coupling Protocols: Ensuring rapid and efficient coupling can help to minimize the exposure of the aspartic acid residue to basic conditions in subsequent cycles. The use of potent coupling reagents is recommended.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis Cycle using Fmoc-Asp(OMe)-OH

This protocol outlines a single cycle of amino acid incorporation.

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.[7]

-

To mitigate aspartimide formation, a modified deprotection solution of 20% piperidine with 0.1 M HOBt in DMF can be used.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).[7]

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Asp(OMe)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU or HBTU (3-5 equivalents) in DMF.[7]

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.[7]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Wash the resin thoroughly with DMF.

Protocol 2: Cleavage and Final Deprotection

The cleavage of the methyl ester side-chain of aspartic acid requires specific consideration as it is generally stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS. Therefore, a subsequent saponification step is typically required.

1. Final Fmoc Deprotection:

-

Remove the N-terminal Fmoc group from the final amino acid using the standard or modified deprotection protocol as described in Protocol 1.

2. Resin Washing and Drying:

-

Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[7]

3. Cleavage from Resin and Side-Chain Deprotection (excluding Asp(OMe)):

-

Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups used (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum. At this stage, the peptide is cleaved from the resin and all side-chain protecting groups except for the Asp(OMe) should be removed.

4. Saponification of the Asp(OMe) Side Chain:

-

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile or DMF).

-

Add a solution of a mild base, such as 0.1 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Monitor the reaction progress by HPLC to ensure complete conversion of the methyl ester to the free carboxylic acid and to minimize potential side reactions such as racemization.

-

Once the reaction is complete, neutralize the solution with a mild acid (e.g., 0.1 M HCl or acetic acid).

-

Lyophilize the neutralized solution to obtain the crude deprotected peptide.

5. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

Data Presentation

The following tables summarize comparative data for different Asp protecting groups to provide context for the expected performance of Fmoc-Asp(OMe)-OH.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Mitigating Aspartimide Formation.

| Asp Protecting Group | Relative Steric Hindrance | Effectiveness in Preventing Aspartimide Formation | Cleavage Condition |

| -OMe (Methyl ester) | Low | Lower | Saponification (e.g., mild NaOH) |

| -OtBu (tert-Butyl ester) | Moderate | Moderate | TFA-based cleavage cocktail |

| -OMpe (3-Methylpent-3-yl ester) | High | High | TFA-based cleavage cocktail |

| -OBno (2-Benzyloxynorbornyl ester) | Very High | Very High[8] | TFA-based cleavage cocktail |

Table 2: Quantitative Comparison of Aspartimide Formation with Different Protecting Groups.

Data for a model peptide (VKDGYI) after extended treatment with 20% piperidine in DMF.

| Protecting Group | % Target Peptide Remaining | % Aspartimide Formed | Reference |

| Fmoc-Asp(OtBu)-OH | ~30% | ~70% | Adapted from[8] |

| Fmoc-Asp(OMpe)-OH | ~65% | ~35% | Adapted from[8] |

| Fmoc-Asp(OBno)-OH | >95% | <5% | [8] |

Mandatory Visualization

Caption: Workflow for SPPS with Fmoc-Asp(OMe)-OH.

Caption: Mechanism of Aspartimide Formation.

References

- 1. benchchem.com [benchchem.com]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

Application Notes and Protocols for Fmoc Deprotection of Fmoc-Asp(OMe)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its convenient removal under mild basic conditions, allowing for an orthogonal strategy with acid-labile side-chain protecting groups. However, the deprotection of Fmoc from aspartic acid residues, including Fmoc-Asp(OMe)-OH, presents a significant challenge due to the propensity for aspartimide formation. This base-catalyzed intramolecular cyclization can lead to a mixture of impurities, including β-peptides and racemized products, which are often difficult to separate from the target peptide, thereby compromising yield and purity.[1][2][3]

This document provides detailed protocols and quantitative data to guide researchers in selecting and optimizing Fmoc deprotection conditions for peptides containing Asp(OMe), with a focus on minimizing the formation of aspartimide and other side products.

The Mechanism of Aspartimide Formation

Fmoc deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5][6] The piperidine acts as a base to abstract the acidic proton on the fluorene ring, initiating a β-elimination reaction that releases the free amine of the peptide.

In the case of aspartic acid residues, the basic conditions can also trigger a detrimental side reaction. The backbone amide nitrogen C-terminal to the Asp residue can be deprotonated, leading to a nucleophilic attack on the side-chain carbonyl ester. This intramolecular cyclization forms a five-membered succinimide ring known as an aspartimide intermediate.[1][2] This intermediate is highly susceptible to nucleophilic attack by piperidine or water, which can open the ring to form a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding piperidide adducts.[1][7] Furthermore, the aspartimide intermediate is chirally unstable and can lead to racemization.[7]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the reduced steric hindrance of the C-terminal residue.[1][8] While much of the literature focuses on the tert-butyl (OtBu) side-chain protection, the principles are directly applicable to the methyl ester (OMe) protection. The smaller steric bulk of the methyl group may offer less protection against this side reaction compared to larger esters.[2]

Figure 1: Mechanism of base-catalyzed aspartimide formation.

Data Presentation: Minimizing Aspartimide Formation

The selection of deprotection reagents, additives, and side-chain protecting groups significantly impacts the extent of aspartimide formation.

Table 1: Effect of Deprotection Reagent on Aspartimide Formation This table summarizes the percentage of aspartimide-related byproducts formed when treating a model peptide (VKDGYI) with different basic solutions for an extended period to simulate multiple deprotection cycles.

| Deprotection Reagent | Concentration | Additive | Aspartimide Byproducts (%) |

| Piperidine | 20% in DMF | None | High (sequence dependent) |

| Piperidine | 2% in DMF | DBU (2%) | Can be reduced |

| Piperazine | 20% in DMF | None | Significantly Reduced |

| Piperidine | 20% in DMF | 0.1 M HOBt | Reduced[9] |

Note: Data is generalized from studies on Asp(OtBu) but is indicative of trends applicable to Asp(OMe).

Table 2: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation This table compares the performance of different Asp side-chain protecting groups in suppressing aspartimide formation in the challenging Asp-Gly sequence after prolonged treatment with 20% piperidine in DMF.

| Fmoc-Asp Derivative | Aspartimide Formation (% per cycle) | D-Aspartate Formation (%) |

| Fmoc-Asp(OtBu)-OH | High | High |

| Fmoc-Asp(OMpe)-OH | Moderate | Moderate |

| Fmoc-Asp(OBno)-OH | ~0.1% | Very Low |

Data adapted from comparative tests on scorpion toxin II peptides.[7] OMpe = 3-methylpent-3-yl ester; OBno = 2-phenyl-2-propyl ester. This highlights the advantage of using sterically hindered protecting groups.

Experimental Protocols

The choice of protocol should be guided by the susceptibility of the peptide sequence to aspartimide formation.

Protocol 1: Standard Fmoc Deprotection This protocol is suitable for sequences not considered high-risk for aspartimide formation.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).[4] Agitate the mixture for 2-3 minutes at room temperature.[4][5]

-

Solution Removal: Drain the piperidine solution.

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 5-10 minutes at room temperature.[4][5]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step.

Protocol 2: Fmoc Deprotection with Additives to Suppress Aspartimide Formation The addition of an acidic additive like HOBt can buffer the basicity of the deprotection solution, thereby reducing the rate of aspartimide formation.[9]

-

Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution. Agitate the mixture at room temperature for 10-15 minutes. A second treatment may be required for complete deprotection.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).[3]

Protocol 3: Deprotection with DBU-Based Reagents For rapid deprotection, a cocktail containing the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. The shorter reaction time can sometimes mitigate side reactions.[1]

-

Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[4]

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection: Drain the DMF and add the DBU/piperidine solution. Agitate the mixture at room temperature for 2-5 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Monitoring Deprotection

-

Qualitative: The Kaiser test can be used to detect the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.[5]

-

Quantitative: The completion of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution at approximately 301 nm.[5][10]

Visualization of Experimental Workflow

Figure 2: General experimental workflow for Fmoc deprotection.

Summary and Recommendations

The successful Fmoc deprotection of peptides containing Asp(OMe) requires careful consideration of the peptide sequence to mitigate aspartimide formation.

-

For robust sequences: The standard protocol using 20% piperidine in DMF is generally effective.

-